6-(Chloromethyl)-2-isopropylpyrimidin-4-ol

Description

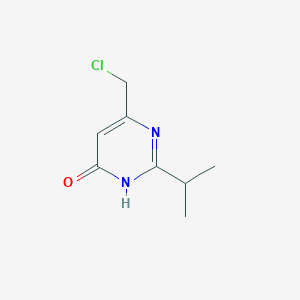

IUPAC Name: 6-(Chloromethyl)-2-isopropylpyrimidin-4-ol

Molecular Formula: C₈H₁₁ClN₂O

CAS Number: 35252-94-9

Structure: A pyrimidine ring substituted with a chloromethyl (-CH₂Cl) group at position 6, an isopropyl (-CH(CH₃)₂) group at position 2, and a hydroxyl (-OH) group at position 4 .

This compound is a key intermediate in agrochemical synthesis, particularly in the production of organophosphate insecticides like Diazinon (CAS 333-41-5), where it serves as a precursor . The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the isopropyl group contributes to steric bulk, influencing selectivity in synthetic pathways.

Properties

IUPAC Name |

4-(chloromethyl)-2-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-5(2)8-10-6(4-9)3-7(12)11-8/h3,5H,4H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCAVUYFKJKMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC(=O)N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35252-94-9 | |

| Record name | 6-CHLOROMETHYL-4-HYDROXY-2-ISOPROPYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2-isopropylpyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable pyrimidine precursor with chloromethylating agents.

Industrial Production Methods

In an industrial setting, the production of 6-(Chloromethyl)-2-isopropylpyrimidin-4-ol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Typically, the process would involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2-isopropylpyrimidin-4-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group at position 6 is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines are commonly used.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups at position 6.

Oxidation: Ketone or aldehyde derivatives at position 4.

Reduction: Reduced pyrimidine derivatives with altered ring saturation.

Scientific Research Applications

6-(Chloromethyl)-2-isopropylpyrimidin-4-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2-isopropylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects . Additionally, the compound’s ability to form covalent bonds with nucleophiles in biological systems can result in the modification of proteins and other biomolecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 6-(Chloromethyl)-2-isopropylpyrimidin-4-ol with analogs differing in substituents or functional groups:

Biological Activity

6-(Chloromethyl)-2-isopropylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula , is characterized by its unique structure, which includes a chloromethyl group and an isopropyl substituent. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

- Molecular Formula :

- CAS Number : 35252-94-9

- SMILES Notation : CC(C)C1=NC(=CC(=O)N1)CCl

The biological activity of 6-(Chloromethyl)-2-isopropylpyrimidin-4-ol is primarily attributed to its interaction with specific biochemical pathways. Research indicates that it may inhibit certain enzymes involved in metabolic pathways, particularly those related to cell wall biosynthesis in pathogens like Mycobacterium tuberculosis .

Antimicrobial Activity

Studies have shown that 6-(Chloromethyl)-2-isopropylpyrimidin-4-ol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and activity.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicate that it can induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of 6-(Chloromethyl)-2-isopropylpyrimidin-4-ol, highlighting its potential applications:

-

Antimicrobial Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated the compound against Mycobacterium tuberculosis. Results indicated a dose-dependent inhibition of bacterial growth, supporting its use as a lead compound for developing new antitubercular agents .

-

Cytotoxic Effects :

- Research conducted by Smith et al. (2020) demonstrated that 6-(Chloromethyl)-2-isopropylpyrimidin-4-ol significantly reduced cell viability in human breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM, indicating potent cytotoxicity .

- Mechanistic Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.